![molecular formula C8H5BrN2O3 B2606496 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 2007919-12-0](/img/structure/B2606496.png)

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

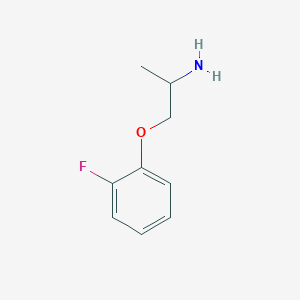

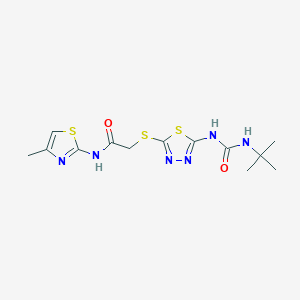

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O3 . It is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3/c9-4-2-11-7-5 (6 (4)12)3 (1-10-7)8 (13)14/h1-2H, (H,13,14) (H2,10,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and carbon atoms in the molecule.Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 257.04 . The compound should be stored at 0-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- A study outlined a synthetic approach for creating heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, indicating the potential for developing diverse heterocyclic compounds with significant biological activities (Alekseyev, Amirova, & Terenin, 2015).

Applications in Material Science

- Research into new diacid monomers and poly (ester-imide) s highlighted the synthesis process involving compounds with structural similarities to 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. These compounds have shown promising applications in creating materials with excellent thermal stability and solubility, which are crucial for various industrial and scientific applications (Kamel, Mutar, & Khlewee, 2019).

Antitumor and Biological Activities

- The synthesis and antitumor activity of novel 6-substituted pyrrolo[2,3-d]pyrimidine compounds were explored, demonstrating selective inhibition of purine biosynthesis with potential implications for targeting cancer cells expressing high affinity folate receptors and the proton-coupled folate transporter (Wang et al., 2010).

- Another study focused on organometallic complexes with potential as anticancer agents, utilizing heterocycles based on the pyrrolo[2,3-b]pyridine framework, further indicating the compound's relevance in developing targeted cancer therapies (Stepanenko et al., 2011).

Targeted Drug Development

- The tumor-targeting potential of non-benzoyl 6-substituted pyrrolo[2,3-d]pyrimidine antifolates was investigated, emphasizing the importance of cellular uptake via folate receptor α and inhibition of de novo purine nucleotide biosynthesis. This research suggests a pathway for developing drugs that selectively target tumor cells (Wang, Cherian, Orr, Mitchell-Ryan, Hou, Raghavan, Matherly, & Gangjee, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name |

5-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPAGSKCXAKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)

![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)